molecular formula C19H12ClFN2O3S B603580 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate CAS No. 902831-91-8

4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate

Cat. No.: B603580
CAS No.: 902831-91-8
M. Wt: 402.8g/mol
InChI Key: FCAQXYFPTFDQEH-UHFFFAOYSA-N
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Description

4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is a complex organic compound that features a combination of oxadiazole, sulfanyl, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by reacting 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with propargyl bromide to introduce the but-2-yn-1-yl group. Finally, the fluorobenzoate moiety is introduced through esterification with 4-fluorobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is not well-documented. its structural components suggest potential interactions with various molecular targets. The oxadiazole ring is known for its ability to interact with enzymes and receptors, while the sulfanyl and fluorobenzoate groups can modulate the compound’s physicochemical properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-methoxybenzoate
  • 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate
  • 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-nitrobenzoate

Uniqueness

The uniqueness of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, can enhance the compound’s stability and bioavailability compared to its analogs .

Properties

CAS No.

902831-91-8

Molecular Formula

C19H12ClFN2O3S

Molecular Weight

402.8g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-fluorobenzoate

InChI

InChI=1S/C19H12ClFN2O3S/c20-15-7-3-13(4-8-15)17-22-23-19(26-17)27-12-2-1-11-25-18(24)14-5-9-16(21)10-6-14/h3-10H,11-12H2

InChI Key

FCAQXYFPTFDQEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate

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